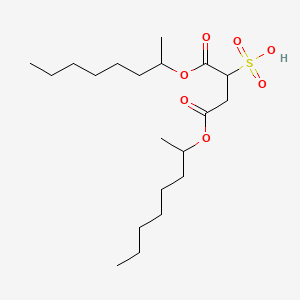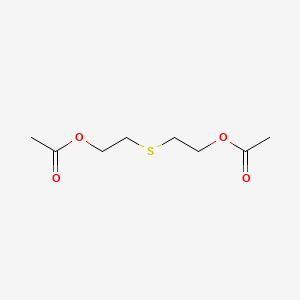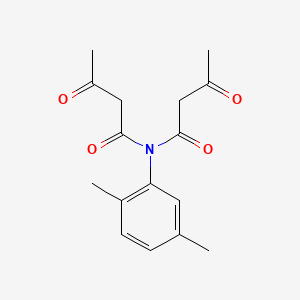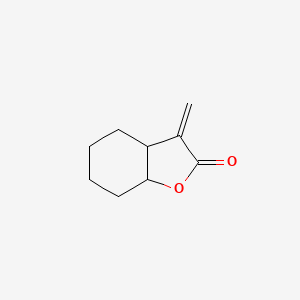
1,4-Diisooctyl sulphosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diisooctyl sulphosuccinate, also known as dioctyl sodium sulfosuccinate, is a surfactant widely used in various industries. It is known for its excellent wetting, emulsifying, and dispersing properties. This compound is commonly used in pharmaceuticals, cosmetics, food, and industrial applications due to its ability to reduce surface tension and enhance the solubility of other substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1,4-Diisooctyl sulphosuccinate involves an esterification reaction between isooctanol and maleic anhydride, followed by a sulfonation reaction. The process can be summarized as follows :
Esterification Stage: Isooctanol and maleic anhydride undergo an alcoholysis reaction in the presence of a catalyst and a color fixative. The reaction is carried out at 115°C, followed by an increase in temperature to 185-205°C to form diisooctyl maleate.
Sulfonation Stage: Diisooctyl maleate is then subjected to a reflux reaction with sodium hydrogen sulfite and water. The residual isooctanol is removed during the reflux process to obtain dioctyl sodium sulfosuccinate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized to reduce raw material costs and improve the quality of the final product. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diisooctyl sulphosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted sulfosuccinate esters.
Applications De Recherche Scientifique
1,4-Diisooctyl sulphosuccinate has numerous applications in scientific research:
Mécanisme D'action
1,4-Diisooctyl sulphosuccinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of substances. In biological systems, it increases the water content in stools, making them softer and easier to pass . The compound interacts with the lipid bilayer of cell membranes, enhancing permeability and facilitating the absorption of water .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docusate Sodium: Another name for dioctyl sodium sulfosuccinate, commonly used as a stool softener.
Dioctyl Sulfosuccinate: A similar compound with identical surfactant properties.
Sodium Lauryl Sulfate: A surfactant with similar applications but different chemical structure and properties.
Uniqueness
1,4-Diisooctyl sulphosuccinate is unique due to its dual alkyl chains, which provide superior wetting and emulsifying properties compared to other surfactants. Its ability to form stable emulsions and micelles makes it highly effective in various applications, from pharmaceuticals to industrial processes .
Propriétés
Numéro CAS |
29699-21-6 |
|---|---|
Formule moléculaire |
C20H38O7S |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
1,4-di(octan-2-yloxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O7S/c1-5-7-9-11-13-16(3)26-19(21)15-18(28(23,24)25)20(22)27-17(4)14-12-10-8-6-2/h16-18H,5-15H2,1-4H3,(H,23,24,25) |
Clé InChI |
DIDMQECWEAWNQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)CC(C(=O)OC(C)CCCCCC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)






